Cas no 87219-29-2 ((S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate)

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate structure
87219-29-2 structure
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
87219-29-2
C12H13NO4
235.235923528671
MFCD00216569
61060
24866101

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Properties

Names and Identifiers

    • Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • Benzyl (S)-(?-tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-Benzyl-5-oxo-tetrahydro-furan-3-ylcarbamate
    • Carbamic acid, [(3S)-tetrahydro-5-oxo-3-furanyl]-, phenylmethyl ester (9CI)
    • (S)-(Tetrahydro-5-oxo-3-furanyl)carbamic acid phenylmethyl ester
    • (S)-3-[(benzyloxycarbonyl)amino]-g-butyrolactone
    • (S)-beta-(Carbobenzoxyamino)-gamma-butyrolactone
    • (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
    • Benzyl (S)-(?)-tetrahydro-5-oxo-3-furanylcarbamate
    • benzyl N-[(3S)-5-oxooxolan-3-yl]carbamate
    • Cbz-S-3-Amino-γ-butyrolactone
    • (S)-β-(Benzyloxycarbonylamino)-γ-butyrolactone
    • (S)-4-(Benzyloxycarbonylamino)tetrahydrofuran-2-one
    • Benzyl (S)-Tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-4-(Carbobenzoxyamino)tetrahydrofuran-2-one
    • (S)-β-(Cbz-amino)-γ-butyrolactone
    • (S)-4-(Cbz-amino)tetrahydrofuran-2-one
    • Carbamic acid, (tetrahydro-5-oxo-3-furanyl)-, phenylmethyl ester, (S)- (ZCI)
    • Phenylmethyl N-[(3S)-tetrahydro-5-oxo-3-furanyl]carbamate (ACI)
    • (S)-3-[(Benzyloxycarbonyl)amino]-γ-butryolactone
    • benzyl(3s)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate, 97%
    • Benzyl [(3S)-5-oxooxolan-3-yl]carbamate
    • phenylmethyl [(3S)-5-oxotetrahydro-3-furanyl]carbamate
    • C2995
    • benzyl (3S)-5-oxotetrahydro-3-furanylcarbamate
    • TimTec1_001478
    • (3S)-(-)-tetrahydro-5-oxo-3-furanylcarbamic acid benzyl ester
    • NCGC00174387-01
    • AKOS015855229
    • MFCD00216569
    • AC-5675
    • 87219-29-2
    • DTXSID30351330
    • HMS3052H04
    • benzyl (3S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-benzyl 5-oxotetrahydrofuran-3-ylcarbamate
    • (S)-beta-(Cbz-amino)-gamma-butyrolactone
    • N-((3S)-5-oxo(3-2,3,4-trihydrofuryl))(phenylmethoxy)carboxamide
    • SMR001223775
    • Carbamic acid, [(3S)-tetrahydro-5-oxo-3-furanyl]-, phenylmethyl ester
    • Benzyl(S)-(-)-tetrahydro-5-oxo-3-furanyl-carbama
    • MLS001360530
    • (R)-benzyl 5-oxo-tetrahydrofuran-3-ylcarbamate
    • 3-(S)-((carbobenzyloxy)amino)-gamma-butyrolactone
    • Benzyl 5-oxotetrahydro-3-furanylcarbamate #
    • HMS1538D04
    • DS-1085
    • SCHEMBL78362
    • CHEMBL94403
    • CS-D0115
    • +Expand
    • MFCD00216569
    • BNIBNUOPVTZWRT-JTQLQIEISA-N
    • 1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1
    • N([C@H]1CC(=O)OC1)C(=O)OCC1C=CC=CC=1

Computed Properties

  • 235.084458g/mol
  • 0
  • 1.1
  • 1
  • 4
  • 4
  • 235.084458g/mol
  • 235.084458g/mol
  • 64.6Ų
  • 17
  • 286
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 4
  • 0

Experimental Properties

  • 1.61920
  • 64.63000
  • 1.561
  • 466°C at 760 mmHg
  • 103.0 to 107.0 deg-C
  • 235.7±28.4 °C
  • Not determined
  • Not determined
  • [α]21/D −49°, c = 1 in acetone
  • 1.27

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Security Information

  • GHS07 GHS07
  • 3
  • 36/37
  • Xi Xi
  • NONH for all modes of transport
  • H317
  • P280
  • Sealed in dry,2-8°C
  • 43
  • Warning

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Customs Data

  • 2932190090
  • China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036SH-100mg
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
87219-29-2 97%
100mg
$4.00 2024-04-21
A2B Chem LLC
AB47969-100mg
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 97%
100mg
$4.00 2024-04-19
abcr
AB436188-1 g
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, 98%; .
87219-29-2 98%
1g
€51.40 2023-06-16
Alichem
A159002911-25g
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
87219-29-2 97%
25g
$419.00 2023-08-31
Ambeed
A104813-100mg
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
87219-29-2 97%
100mg
$5.0 2024-04-16
Apollo Scientific
OR471646-5g
(S)-4-(Cbz-Amino)-2-oxotetrahydrofuran
87219-29-2 98%
5g
£71.00 2023-08-31
Chemenu
CM196143-10g
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
87219-29-2 95+%
10g
$134 2021-08-05
eNovation Chemicals LLC
D692778-5g
(S)-4-(Cbz-amino)-2-oxotetrahydrofuran
87219-29-2 98%
5g
$115 2021-09-25
Fluorochem
093749-1g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 95%
1g
£16.00 2022-03-01
TRC
B296185-100mg
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2
100mg
$ 64.00 2023-04-18

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium borohydride Catalysts: Sodium borohydride
Reference
Development of chiral β-dicarbonyl equivalents. Enantiodivergent alkylation of aspartic acid
McGarvey, Glenn J.; et al, Tetrahedron Letters, 1983, 24(27), 2733-6

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
Reference
A new entry to polyfunctionalized 4,5-trans disubstituted oxazolidin-2-ones from L-aspartic acid
Luppi, Gianluigi; et al, Synlett, 2003, (6), 797-800

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
β-Pseudopeptide foldamers. The homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac)
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2004, 2(15), 2181-2187

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Reference
A facile synthesis of chiral N-protected β-amino alcohols
Rodriguez, Marc; et al, Tetrahedron Letters, 1991, 32(7), 923-6

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  16 h
Reference
Studies towards the total synthesis of batzelladine A
Elliott, Mark C.; et al, Organic & Biomolecular Chemistry, 2004, 2(14), 2003-2011

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Glucose ,  Oxygen Catalysts: NADPH ,  Glucose dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, 30 °C
Reference
Baeyer-Villiger monooxygenase-catalyzed desymmetrizations of cyclobutanones. Application to the synthesis of valuable spirolactones
Rodriguez-Mata, Maria; et al, Tetrahedron, 2016, 72(46), 7268-7275

Synthetic Circuit 7

Reaction Conditions
Reference
L-Aspartic acid
Guevel, Alyx-Caroline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 8

Reaction Conditions
Reference
L-Aspartic Acid
Guevel, Alyx-Caroline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  1 min
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
β-Pseudopeptide foldamers. The homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac)
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2004, 2(15), 2181-2187

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride ;  1 min
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
Reference
A new entry to polyfunctionalized 4,5-trans disubstituted oxazolidin-2-ones from L-aspartic acid
Luppi, Gianluigi; et al, Synlett, 2003, (6), 797-800

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethyl acetate
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
2.2 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
Synthesis of cis-substituted β-lactams, potential intermediates for cis-carbapenems, from L-aspartic acid
Takahashi, Yoshio; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 3020-4

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Reference
A facile synthesis of chiral N-protected β-amino alcohols
Rodriguez, Marc; et al, Tetrahedron Letters, 1991, 32(7), 923-6

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  30 min, 0 °C
1.2 16 h, reflux
1.3 Reagents: Sodium carbonate ;  16 h, reflux
1.4 Reagents: Sodium carbonate ;  reflux → 0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  16 h
Reference
Studies towards the total synthesis of batzelladine A
Elliott, Mark C.; et al, Organic & Biomolecular Chemistry, 2004, 2(14), 2003-2011

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Biphenyl Catalysts: 2,2′-Bipyridine ,  1-Methylimidazole ,  Tempo ,  Copper(1+), tetrakis(acetonitrile)-, (T-4)-, 1,1,1-trifluoromethanesulfonate (1:… Solvents: Acetonitrile ;  6 h, 22 °C
1.2 Solvents: Water ;  15 min, rt
Reference
Efficient and Selective Cu/Nitroxyl-Catalyzed Methods for Aerobic Oxidative Lactonization of Diols
Xie, Xiaomin; et al, Journal of the American Chemical Society, 2015, 137(11), 3767-3770

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  1 min
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
Reference
Introduction of 4(S)-oxazolidineacetic acid, 2-oxo (D-oxac) motif in a polypeptide chain: synthesis and conformational analysis
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2003, 1(2), 247-250

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  25 °C; 25 °C → 0 °C; 12 h, rt
1.2 Reagents: Citric acid Solvents: Water ;  0 °C
2.1 Reagents: Biphenyl Catalysts: 2,2′-Bipyridine ,  1-Methylimidazole ,  Tempo ,  Copper(1+), tetrakis(acetonitrile)-, (T-4)-, 1,1,1-trifluoromethanesulfonate (1:… Solvents: Acetonitrile ;  6 h, 22 °C
2.2 Solvents: Water ;  15 min, rt
Reference
Efficient and Selective Cu/Nitroxyl-Catalyzed Methods for Aerobic Oxidative Lactonization of Diols
Xie, Xiaomin; et al, Journal of the American Chemical Society, 2015, 137(11), 3767-3770

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Raw materials

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Preparation Products

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Suppliers

J&K Scientific
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(CAS:87219-29-2)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:87219-29-2)
A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:87219-29-2)
TANG SI LEI
15026964105
2881489226@qq.com

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